molecular formula C14H17NO6S B11819794 Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

Cat. No.: B11819794
M. Wt: 327.35 g/mol
InChI Key: WJWNHUSQPKHOIB-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate is an organic compound with a complex structure that includes a thiophene ring, an amino group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl but-2-enedioate with 4-methoxycarbonylthiophen-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would be elucidated through detailed studies involving techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-carboxyphenyl)amino]but-2-enedioate
  • Diethyl 2-[(4-nitrophenyl)amino]but-2-enedioate
  • Diethyl 2-[(4-methylphenyl)amino]but-2-enedioate

Uniqueness

Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate is unique due to the presence of the methoxycarbonylthiophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3

InChI Key

WJWNHUSQPKHOIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC

Origin of Product

United States

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